molecular formula C21H40I2N2 B1664915 AMMONIUM, (3-(p-TRIETHYLAMMONIOPHENYL)PROPYL)TRIETHYL-, DIIODIDE CAS No. 63951-16-6

AMMONIUM, (3-(p-TRIETHYLAMMONIOPHENYL)PROPYL)TRIETHYL-, DIIODIDE

Cat. No. B1664915
CAS RN: 63951-16-6
M. Wt: 574.4 g/mol
InChI Key: AGDVQHODLAMVPE-UHFFFAOYSA-L
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Description

Ammonium, (3-(p-triethylammoniophenyl)propyl)triethyl-, diiodide is a bioactive chemical.

Scientific Research Applications

Methylating Agent in Organic Chemistry

  • Quaternary ammonium salts, similar to AMMONIUM (3-(p-TRIETHYLAMMONIOPHENYL)PROPYL)TRIETHYL-, DIIODIDE, are used as alternative methylating agents in organic synthesis. They are advantageous due to their non-volatility, non-carcinogenic nature, and ease of handling. These salts facilitate the regioselective introduction of a CH3 group adjacent to a carbonyl group, offering good yields and utilizing green solvents like anisole (Templ & Schnürch, 2022).

Role in Nitrogen Cycle

  • Ammonium salts play a significant role in the nitrogen cycle, acting as a major exogenous nitrogen source in both marine and terrestrial habitats. They are crucial as both an endogenous and exogenous nitrogen source, contributing to processes like photorespiration and phenylpropanoid synthesis (Raven, Wollenweber Linda & Handley, 1992).

Ammonia Synthesis

  • Quaternary ammonium salts are involved in the practical synthesis of ammonia. For instance, the reaction of nitrogen gas with samarium diiodide and water in the presence of a molybdenum catalyst can yield ammonium sulfate, demonstrating their utility in ammonia production (Ashida et al., 2019).

Chiroptical Studies

  • Enantiomerically pure quaternary ammonium salts with a chiral side chain have been synthesized for chiroptical studies. These salts are valuable for understanding the crystallographic structures and configurations of stereocenters in compounds (Gheorghe et al., 2008).

Catalysis in Organic Synthesis

  • Triethyl ammonium dihydrogen phosphate, a type of quaternary ammonium salt, serves as a catalyst in the synthesis of 1,8-dioxo-octahydroxanthenes and bis(indolyl)methanes. This demonstrates the versatility of quaternary ammonium salts in facilitating various organic reactions (Kalantari, 2012).

Electrochemical Applications

  • Quaternary ammonium salts have been evaluated for their electrochemical properties, particularly in applications like electric double layer capacitors. Their wide potential windows and high ionic conductivities make them suitable for such applications (Sato, Masuda & Takagi, 2004).

Fertilizer Technology

  • In the domain of agriculture, ammonium salts are embedded in degradable polymer matrices to create slow-release fertilizer formulations. This application shows the importance of ammonium salts in improving the efficiency and environmental impact of fertilizers (Boyandin, Kazantseva, Varygina & Volova, 2017).

Interaction with Acetylcholinesterase

  • Studies on bis-quaternary fluorescence probes like propidium diiodide, which have structural similarities to the given compound, reveal insights into their interaction with enzymes like acetylcholinesterase. This has implications in understanding enzyme-ligand interactions (Taylor & Lappi, 1975).

properties

CAS RN

63951-16-6

Product Name

AMMONIUM, (3-(p-TRIETHYLAMMONIOPHENYL)PROPYL)TRIETHYL-, DIIODIDE

Molecular Formula

C21H40I2N2

Molecular Weight

574.4 g/mol

IUPAC Name

triethyl-[3-[4-(triethylazaniumyl)phenyl]propyl]azanium;diiodide

InChI

InChI=1S/C21H40N2.2HI/c1-7-22(8-2,9-3)19-13-14-20-15-17-21(18-16-20)23(10-4,11-5)12-6;;/h15-18H,7-14,19H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

AGDVQHODLAMVPE-UHFFFAOYSA-L

SMILES

CC[N+](CC)(CC)CCCC1=CC=C(C=C1)[N+](CC)(CC)CC.[I-].[I-]

Canonical SMILES

CC[N+](CC)(CC)CCCC1=CC=C(C=C1)[N+](CC)(CC)CC.[I-].[I-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Ammonium, (3-(p-triethylammoniophenyl)propyl)triethyl-, diiodide

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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AMMONIUM, (3-(p-TRIETHYLAMMONIOPHENYL)PROPYL)TRIETHYL-, DIIODIDE

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